1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Structural and Supramolecular Studies
A structural study on a series of nimesulide derivatives, including various sulfonyl compounds, focused on the effects of substitution on supramolecular assembly. These compounds were analyzed for their intermolecular interactions, molecular geometries, and framework architectures. Such studies are crucial for understanding the physical and chemical properties that govern the behavior of these molecules in different environments (Dey et al., 2015).
Chemical Synthesis and Reactivity
Research into the reactivity of sulfonyl compounds provides insights into their utility in chemical synthesis. For example, studies on the selective hydrolysis of methanesulfonate esters and the synthesis of phenylsulfonyl compounds explore methods for producing and modifying these compounds for various applications, including pharmaceuticals (Chan et al., 2008).
Analytical Applications
The development of colorimetric assays for lipid peroxidation using methanesulfonic acid derivatives underscores the importance of sulfonyl compounds in analytical chemistry. These methods enable the specific measurement of malondialdehyde (MDA) and 4-hydroxyalkenals, crucial markers of oxidative stress and cellular damage (Gérard-Monnier et al., 1998).
Organometallic Chemistry
Investigations into the synthesis and reactivity of dilithio derivatives of alkyl phenyl sulfones and related compounds contribute to our understanding of organometallic chemistry. These studies provide insights into the formation and properties of organometallic species, which are valuable for catalysis and synthesis applications (Bongini et al., 1976).
Mechanism of Action
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene-based compounds that they likely interact with their targets in a way that modulates these targets’ functions .
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene-based compounds, it can be inferred that they likely affect multiple biochemical pathways .
Result of Action
The wide range of therapeutic properties of thiophene-based compounds suggests that they likely have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c18-22(19,12-13-5-2-1-3-6-13)17-16(14-8-10-20-11-14)15-7-4-9-21-15/h1-11,16-17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSUHXYHHLGORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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